5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide” is a chemical substance with a molecular formula of C16H11Cl2N3O . It’s important to note that the information available is limited and may not fully describe the properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure and can be predicted using various theoretical methods . Unfortunately, specific information about the chemical reactions involving this compound is not available in the search results. Chemical reactions can involve processes like bond breaking, bond formation, electron transfer, or rearrangement of atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, density, and reactivity . Unfortunately, specific physical and chemical properties for this compound are not available in the search results .Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-N-(4-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c1-24-13-8-4-11(5-9-13)19-16(23)14-15(18)22(21-20-14)12-6-2-10(17)3-7-12/h2-9H,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWPQVYJTSUQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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